Promestriene D3
Description
Structure
3D Structure
Properties
IUPAC Name |
(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKNLFTJBHTSD-QXUNDURPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of Promestriene
Methodologies for Stereoselective Promestriene (B22492) Synthesis
The stereochemistry of Promestriene, particularly at the C-17 position, is crucial for its biological function. The desired 17β-methoxy configuration is typically achieved through stereoselective synthesis starting from precursors with the correct stereochemistry, such as β-estradiol.
A common strategy involves the etherification of the hydroxyl groups of estradiol (B170435). The synthesis can be conceptualized as a two-step etherification process. However, to achieve regioselectivity and avoid competing reactions, protecting groups are often employed. For instance, the synthesis of 17β-O-alkyl ethers of estradiol has been accomplished starting from 3-O-benzyl-17β-estradiol. nih.gov This precursor allows for the selective alkylation of the 17β-hydroxyl group, followed by the deprotection of the 3-hydroxyl group, which can then be etherified to introduce the propoxy group.
Another critical aspect is the stereoselective reduction of a 17-keto group in a precursor like estrone (B1671321) or its 3-propoxy derivative. The Torgov synthesis is a well-established convergent method for constructing the steroid skeleton, leading to estrone derivatives. caltech.edu The subsequent reduction of the 17-ketone must be highly stereoselective to yield the desired 17β-alcohol, the precursor to the 17β-methoxy group. Low-temperature reduction using borohydride (B1222165) reagents has been shown to favor the formation of the kinetic 17β-epimer over the thermodynamically more stable 17α-epimer. google.com
A plausible synthetic route to Promestriene starting from β-estradiol is outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Selective Protection of 3-OH | Benzyl (B1604629) bromide, K2CO3, Acetone | Protects the more acidic phenolic hydroxyl group. |
| 2 | Etherification of 17β-OH | Methyl iodide, NaH, THF | Introduces the methoxy (B1213986) group at the 17β position. |
| 3 | Deprotection of 3-OH | H2, Pd/C | Removes the benzyl protecting group. |
| 4 | Etherification of 3-OH | 1-Bromopropane, K2CO3, DMF | Introduces the propoxy group at the 3 position. |
This table outlines a multi-step synthesis of Promestriene.
Synthesis of Deuterated Promestriene (Promestriene-d3) for Isotopic Labeling Applications
Isotopically labeled compounds are invaluable tools in metabolism studies and as internal standards for quantitative analysis by mass spectrometry. The synthesis of deuterated Promestriene (Promestriene-d3) can be achieved by introducing deuterium (B1214612) atoms at specific positions in the molecule.
Common strategies for the deuteration of steroids include:
Catalytic Exchange: Platinum-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like deuterioacetic acid (CH3CO2D) or heavy water (D2O). acs.org
Base-Catalyzed Exchange: Enolizable protons adjacent to carbonyl groups can be exchanged for deuterium by treatment with a base in a deuterated solvent.
Reduction with Deuterated Reagents: Ketones can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD4).
For Promestriene-d3, the deuterium atoms are typically introduced in the D-ring. A commercially available standard, 17β-Estradiol-d3, has deuterium atoms at the 16, 16, and 17 positions. caymanchem.com A synthetic strategy for Promestriene-d3 could involve the use of a similarly deuterated estradiol precursor.
A potential route for the synthesis of Promestriene-d3 is described in the table below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Oxidation of Estradiol Precursor | CrO3 or other oxidizing agents | Creates a 17-keto group (estrone derivative). |
| 2 | Base-Catalyzed Deuteration | NaOD, D2O, Dioxane | Exchanges the enolizable protons at C-16 for deuterium. |
| 3 | Stereoselective Reduction | NaBD4 | Reduces the 17-keto group and introduces a deuterium atom at the 17α position. |
| 4 | Etherification | As per section 2.1 | Converts the deuterated estradiol intermediate to Promestriene-d3. |
This table describes a method for synthesizing Promestriene-d3.
Development of Novel Promestriene Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For Promestriene, this involves synthesizing a series of analogues with systematic modifications and evaluating their effects. The extensive research on estradiol analogues provides a strong foundation for designing Promestriene derivatives. oup.com
Key areas for modification in the Promestriene scaffold include:
The 3-Propoxy Group: The length and branching of the alkyl chain can be varied to probe the impact on receptor binding and pharmacokinetic properties.
The 17β-Methoxy Group: Replacing the methyl group with other small alkyl or functionalized groups can influence activity.
The Steroid Backbone: Introduction of substituents (e.g., halogens, alkyl groups) on the A, B, C, or D rings can modulate the electronic and steric properties of the molecule. For instance, modifications at the 17α-position of estradiol have been shown to significantly impact its activity as a steroid sulfatase inhibitor. nih.govacs.org
The synthesis of these analogues would follow similar chemical principles as the synthesis of Promestriene itself, utilizing a range of starting materials and synthetic transformations. For example, a series of 17β-alkoxyestra-1,3,5-trienes have been synthesized to evaluate their neuroprotective effects, demonstrating the influence of the 17β-ether chain length. nih.gov Similarly, amino acid and peptide derivatives of estradiol have been synthesized to explore their binding affinities for the estrogen receptor. nih.gov
| Analogue Class | Rationale for Synthesis | Potential Synthetic Approach |
| 3-Alkoxy Analogues | To study the effect of the C-3 ether chain length on activity. | Williamson ether synthesis with various alkyl halides. |
| 17β-Alkoxy Analogues | To investigate the steric and electronic requirements at the C-17 position. | Etherification of the 17β-hydroxyl group with different alkylating agents. |
| A-Ring Substituted Analogues | To modify the electronic properties of the phenolic ring. | Electrophilic aromatic substitution on an appropriate estradiol precursor. |
| D-Ring Modified Analogues | To alter the geometry and lipophilicity of the D-ring. | Synthesis from D-ring modified steroid precursors. uct.ac.za |
This table presents different classes of Promestriene analogues for SAR studies.
Optimization of Reaction Pathways and Yields for Research-Scale Production
The transition from a laboratory-scale synthesis to a more efficient research-scale production requires optimization of the reaction pathway to improve yields, reduce the number of steps, and simplify purification procedures. For a multi-step synthesis like that of Promestriene, several factors are considered.
Other optimization parameters include:
Reagent and Catalyst Screening: Testing different reagents and catalysts to find those that give higher yields and selectivity.
Reaction Condition Optimization: Fine-tuning temperature, reaction time, and solvent to maximize product formation and minimize side reactions.
Purification Methods: Developing efficient purification protocols, such as crystallization, to obtain high-purity material without resorting to multiple chromatographic separations, which can be time-consuming and lead to product loss. google.com
For the research-scale production of Promestriene, a thorough evaluation of each step in the synthetic sequence would be necessary to identify bottlenecks and areas for improvement. For example, in the etherification steps, optimizing the base, solvent, and temperature can significantly impact the yield and purity of the product.
| Optimization Strategy | Application to Promestriene Synthesis | Expected Outcome |
| One-Pot Synthesis | Combining the deprotection and subsequent etherification steps. | Reduced handling, lower solvent usage, and potentially higher overall yield. |
| Microwave-Assisted Synthesis | For etherification reactions. | Faster reaction times and potentially improved yields. nih.gov |
| Alternative Protecting Groups | Using protecting groups that are easier to remove or allow for orthogonal deprotection. | Increased efficiency and flexibility in the synthetic route. |
| Crystallization-Based Purification | Developing conditions for direct crystallization of intermediates or the final product. | Higher purity product with less reliance on chromatography. |
This table highlights strategies for optimizing the synthesis of Promestriene.
Molecular and Cellular Mechanisms of Promestriene Action
Estrogen Receptor Binding Dynamics
In Vitro Binding Affinity and Selectivity of Promestriene (B22492) for Estrogen Receptors
Promestriene is a synthetic diethyl-ether of estradiol (B170435) that acts as a locally effective estrogen. medchemexpress.com It is designed to have a high affinity for estrogen receptors (ERs) in target tissues to mimic the effects of natural estrogens. patsnap.comoecd.org The binding of a ligand to an estrogen receptor is a critical first step in initiating a cellular response. bmbreports.orgnih.gov The affinity of this binding is a key determinant of the ligand's biological potency. nih.gov
Binding Affinity: Competitive binding assays are used to determine the ability of a test chemical to compete with a radiolabeled ligand, such as [3H]17β-estradiol, for binding to the ER. oecd.org Chemicals with a high affinity for the ER will compete at lower concentrations. oecd.org While specific binding affinity data for promestriene is not readily available in the provided results, its effectiveness in treating vaginal atrophy suggests it possesses sufficient affinity to elicit a biological response. researchgate.net
Receptor Isoforms: There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by different genes (ESR1 and ESR2, respectively). nih.govnih.gov These isoforms have different tissue distributions and can mediate different physiological effects. nih.gov For example, ERα is more prevalent in the mammary glands, while ERβ is predominant in bone and prostate tissues. nih.gov The ligand-binding domains of ERα and ERβ share about 56% sequence identity. nih.govmdpi.com
Analysis of Ligand-Induced Conformational Changes in Estrogen Receptors Upon Promestriene Binding
The binding of a ligand, such as an estrogen or a synthetic analog like promestriene, to the ligand-binding domain (LBD) of an estrogen receptor induces a significant conformational change in the receptor protein. patsnap.comnih.govimrpress.com This structural reorganization is a pivotal step that converts the inactive receptor into a functionally active form. imrpress.comelifesciences.org
This conformational shift is essential for the receptor's ability to interact with specific DNA sequences known as estrogen response elements (EREs) and to recruit co-regulatory proteins, which are necessary for the modulation of target gene transcription. patsnap.combmbreports.orgnih.gov The altered conformation creates functional surfaces on the receptor that enhance its stability and its interactions with these co-regulators. imrpress.com Different ligands can induce distinct conformational changes, which can lead to varied biological responses. nih.gov For instance, the binding of an agonist typically promotes a conformation that facilitates the recruitment of co-activators, leading to gene activation. tmc.edu
The conformational changes are not limited to the LBD. There is evidence of allosteric cooperativity between different domains of the receptor, meaning that a change in the LBD can induce conformational shifts in other parts of the protein, such as the amino-terminal A/B domain. imrpress.com This intramolecular communication is crucial for the full transcriptional activity of the receptor. imrpress.com
Comparative Analysis of Promestriene Interactions with Estrogen Receptor Alpha (ERα) and Beta (ERβ)
Estrogen receptors alpha (ERα) and beta (ERβ) are the two primary subtypes of estrogen receptors, and they exhibit both similarities and key differences in their structure and function. nih.gov While both are activated by the endogenous ligand 17β-estradiol, their responses to various synthetic ligands can differ, leading to subtype-selective effects. nih.gov
The ligand-binding domains (LBD) of ERα and ERβ share approximately 56% amino acid sequence identity. nih.gov However, only two amino acid residues differ within the actual binding pocket: Leu384 in ERα corresponds to Met336 in ERβ, and Met421 in ERα corresponds to Ile373 in ERβ. nih.govmdpi.com These subtle differences are sufficient to be exploited in the design of subtype-selective ligands. nih.gov
The two receptor subtypes can have different or even opposing effects on gene transcription. For example, in certain contexts, ERα has been shown to promote cell proliferation, whereas ERβ may have an anti-proliferative effect. nih.gov They can also interact differently with co-regulator proteins. For instance, studies have shown that the co-activator SRC-1 interacts more strongly with ERα than with ERβ in the hypothalamus, suggesting ERα is a more potent transcriptional activator in that specific tissue. nih.gov Furthermore, ERβ can inhibit the transcriptional activity of ERα in certain brain regions. nih.gov
While specific comparative studies on promestriene's interaction with ERα versus ERβ are not detailed in the provided search results, the general principles of differential ligand interaction with ER subtypes are well-established. Phytoestrogens, for example, have been shown to bind more strongly to ERβ than to ERα. nih.gov The specific binding characteristics of promestriene to each receptor subtype would determine its unique biological activity profile.
Regulation of Gene Transcription and Expression Pathways
Upon binding to its receptor, promestriene activates a cascade of events leading to the regulation of gene expression. patsnap.com The ligand-bound estrogen receptor acts as a transcription factor, directly or indirectly influencing the rate at which specific genes are transcribed into messenger RNA (mRNA) and subsequently translated into proteins.
Identification of Estrogen-Responsive Genes Modulated by Promestriene in Model Systems
Promestriene, by activating estrogen receptors, modulates the expression of estrogen-responsive genes. patsnap.com One of the key genes identified as being responsive to promestriene is GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).
In a study using estrogen receptor-positive (ER+) breast cancer cell lines (MCF-7, T-47D, and BT-474), promestriene was shown to stimulate the expression of GREB1 RNA. scirp.orgscirp.org Notably, under conditions of estrogen deprivation, low concentrations of promestriene (2-10 pg/ml) stimulated GREB1 expression to levels equal to or even significantly higher than those induced by estradiol. scirp.orgscirp.org
GREB1 is a well-established estrogen-responsive gene and is considered a key factor in estrogen receptor-mediated cell proliferation. scirp.org Other genes known to be regulated by estrogen and potentially affected by promestriene include the progesterone (B1679170) receptor (PGR) and TFF1. drugbank.comnih.gov The activation of such genes leads to the restoration of normal tissue structure and function in estrogen-deficient conditions, such as the regeneration of the vaginal epithelium. patsnap.com
Table 1: Effect of Promestriene on GREB1 mRNA Expression in Breast Cancer Cell Lines
| Cell Line | Condition | Promestriene Concentration | Effect on GREB1 Expression | Significance (p-value) |
| MCF-7 | Estrogen Replete & Depleted | 2 pg/ml | Significantly greater than estradiol | < 0.0001 researchgate.net |
| BT-474 | Estrogen Replete & Depleted | 2 pg/ml | Equal to estradiol | Not significant researchgate.net |
| BT-474 | Estrogen Replete | 7 pg/ml | Significantly more than estradiol | = 0.0016 researchgate.net |
| T-47D | Estrogen Replete | 2 pg/ml | Significantly more than estradiol | = 0.0027 researchgate.net |
| T-47D | Estrogen Depleted | 7 pg/ml | Significantly more than estradiol | < 0.0001 researchgate.net |
Downstream Intracellular Signaling Cascades Initiated by Promestriene
As a synthetic analog of estradiol, promestriene primarily exerts its biological effects through interaction with estrogen receptors (ERs). patsnap.com The binding of promestriene to ERs initiates a cascade of molecular events. While the classical, or genomic, pathway involves the translocation of the ligand-receptor complex to the nucleus to modulate gene transcription, estrogens and their analogs can also trigger rapid, non-genomic signaling cascades originating from membrane-associated estrogen receptors (mERs). patsnap.comnih.govresearchgate.net These rapid responses are too swift to be accounted for by gene transcription and subsequent protein synthesis. nih.gov
The non-genomic actions of estrogens typically involve the activation of various protein-kinase cascades that can, in turn, lead to indirect changes in gene expression through the phosphorylation of transcription factors. nih.govresearchgate.net Although specific studies detailing these pathways for promestriene are not extensively documented, its action as an estrogen receptor agonist suggests it can initiate similar cascades. patsnap.com Key signaling pathways activated by estrogens include:
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of mERs can stimulate the MAPK/ERK signaling cascade. nih.govresearchgate.netwikidoc.org This pathway is crucial for regulating cellular processes such as proliferation and differentiation. nih.gov The signal is transmitted through a series of protein phosphorylations, ultimately leading to the activation of transcription factors. nih.gov
Phosphoinositide 3-Kinase (PI3K/AKT) Pathway: Estrogen signaling can also proceed via the PI3K/AKT pathway. nih.govresearchgate.netnih.gov This cascade is fundamental in controlling cell survival, growth, and metabolism. nih.gov Activation of this pathway can lead to the inhibition of apoptotic signals and promotion of cell proliferation. nih.gov
Calcium Mobilization and cAMP Production: Estrogen binding to cell surface receptors can lead to the rapid mobilization of intracellular calcium (Ca2+) and stimulate adenylate cyclase activity, resulting in the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov These second messengers are pivotal in a multitude of cellular signaling events. nih.gov
These signaling cascades demonstrate that the effects of estrogenic compounds are not limited to direct gene regulation. They can rapidly influence the cellular environment and interact with other signaling networks, leading to a complex and multifaceted biological response. nih.govresearchgate.net
Table 1: Key Non-Genomic Signaling Cascades Associated with Estrogen Receptor Activation
| Signaling Pathway | Key Mediators | Primary Cellular Outcomes | Supporting References |
|---|---|---|---|
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation | nih.gov, wikidoc.org, researchgate.net |
| PI3K/AKT Pathway | PI3K, AKT, mTOR | Cell survival, growth, metabolism | nih.gov, nih.gov, researchgate.net |
| Calcium Signaling | G protein-coupled receptors, Phospholipase C | Mobilization of intracellular Ca2+ stores | nih.gov, nih.gov |
Analytical Methodologies for Promestriene and Its Deuterated Analogues in Research
Development and Validation of Chromatographic Techniques for Promestriene (B22492) and Promestriene-d3
Chromatographic methods are central to the separation and analysis of Promestriene from complex mixtures, such as biological matrices or pharmaceutical formulations. The development and validation of these techniques are critical to ensure they are fit for purpose. researchgate.net Validation typically assesses parameters including linearity, precision, accuracy (recovery), and system suitability. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Promestriene due to its high sensitivity and selectivity. waters.com Several reversed-phase HPLC methods have been developed for its analysis. researchgate.netresearchgate.net These methods are capable of separating Promestriene from its impurities and related substances, providing a reliable means for quantification. researchgate.net
Developed methods are validated to demonstrate good linearity across a range of concentrations, often with a correlation coefficient (r) of 0.9999, indicating a strong relationship between the detector response and the compound concentration. researchgate.net Accuracy is confirmed through recovery studies, with average recovery rates around 99.6% being reported. researchgate.net
Below is a table summarizing various HPLC conditions used in Promestriene research:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) | Waters Nova-Pak C18 | Waters Spherisorb (250 mm x 4.6mm, 5 µm) |
| Mobile Phase | 0.02 mol/L monobasic potassium phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (35:65) | Phosphate buffer (0.01 mol/L diammonium hydrogen phosphate and 0.01 mol/L pentahydrate tetramethylammonium (B1211777) hydroxide, pH 3.0) and methanol (2:98) | Phosphate buffer (0.01 mol/L diammonium hydrogen phosphate and 0.01 mol/L pentahydrate tetramethyl ammmonium hydroxide) |
| Flow Rate | Not Specified | 0.1 mL/min | 1.0 mL/min |
| Detection Wavelength | 291 nm | 280 nm | 254 nm |
| Column Temperature | Not Specified | 30 °C | 30 °C |
| Linearity Range | 2.0-40.0 µg/mL | 2.0-200 µg/mL | 1.0-200 mg/mL |
| Citation | researchgate.net | researchgate.net | researchgate.net |
This table is interactive. You can sort and filter the data.
For the analysis of steroid hormones like Promestriene and its deuterated analogues, mass spectrometry (MS) coupled with chromatography offers superior sensitivity and selectivity compared to other methods. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is often the method of choice. nih.govresearchgate.net It allows for the direct analysis of samples with high specificity. nih.gov The technique typically employs ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net For estrogens, ESI operating in negative ion (NI) mode is generally preferred for its high sensitivity. nih.gov The high selectivity of LC-MS/MS is crucial for avoiding false positive results when analyzing complex biological samples. nih.gov This methodology is suitable for quantifying low levels of hormones and their metabolites in matrices like plasma or serum. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of steroid compounds. nih.govresearchgate.net This is commonly achieved using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives of the analytes. nih.govresearchgate.net While effective, the need for derivatization adds a step to the sample preparation process. researchgate.net
Both LC-MS and GC-MS are powerful tools for structural elucidation, as the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Promestriene in Research
Spectroscopic techniques are indispensable for the structural characterization of molecules like Promestriene. fiveable.me Each method provides unique information about the molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for providing detailed information about the atomic structure of a molecule. fiveable.melehigh.edu It analyzes the magnetic properties of atomic nuclei, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms, which is essential for confirming the precise structure of Promestriene. lehigh.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds. solubilityofthings.comucsb.edu It is particularly useful for identifying the functional groups present in a molecule. fiveable.melehigh.edu The IR spectrum of Promestriene would show characteristic absorption bands corresponding to its ether linkages and aromatic ring structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. fiveable.mesolubilityofthings.com It is useful for analyzing compounds containing chromophores, such as the aromatic ring system in Promestriene. fiveable.me In a practical application, UV-Vis detectors are commonly coupled with HPLC systems to quantify Promestriene as it elutes from the column, with detection wavelengths set at specific values like 280 nm or 291 nm where the compound absorbs light. researchgate.net
Application of Promestriene-d3 as an Internal Standard in Quantitative Biochemical Assays
In quantitative analysis, particularly in methods like LC-MS/MS or GC-MS, an internal standard is crucial for achieving high accuracy and precision. researchgate.net An ideal internal standard is a compound that is chemically very similar to the analyte but can be distinguished by the detector.
Promestriene-d3, a stable isotope-labeled version of Promestriene, is perfectly suited for this role. pharmaffiliates.com Because it has nearly identical chemical and physical properties to Promestriene, it behaves similarly during sample preparation steps like extraction and derivatization, as well as during the chromatographic separation. This means that any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard.
However, because of its slightly higher mass due to the deuterium (B1214612) atoms, the mass spectrometer can easily differentiate Promestriene-d3 from the unlabeled Promestriene. pharmaffiliates.com By adding a known amount of Promestriene-d3 to each sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for quantification. This approach effectively corrects for variations in extraction recovery and instrument response, leading to highly reliable and reproducible results. researchgate.net
Principles of Analytical Quality by Design (AQbD) in Promestriene Research Method Development
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods, moving away from the traditional "trial-and-error" process. waters.comveeprho.com The goal of AQbD is to build quality, robustness, and reliability into the method from the outset. veeprho.commdpi.com This ensures the method is well understood and consistently delivers results that are fit for purpose throughout its lifecycle. researchgate.net
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This is the first step and involves prospectively defining the performance requirements of the analytical method. waters.commdpi.com The ATP outlines what needs to be measured and the level of quality required, including aspects like accuracy, precision, and sensitivity. waters.com
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that must be met to ensure the desired quality (e.g., resolution between peaks, peak tailing). researchgate.net CMPs are the method variables that can affect the CMAs (e.g., mobile phase composition, column temperature, flow rate). waters.com
Risk Assessment and Design of Experiments (DoE): A risk assessment is performed to identify which method parameters (CMPs) are most likely to impact the method's performance (CMAs). Statistical tools like Design of Experiments (DoE) are then used to systematically study the effects of these critical parameters and their interactions. veeprho.com
Establishing the Method Operable Design Region (MODR): The data from the DoE studies are used to define a MODR. mdpi.comresearchgate.net The MODR is a multidimensional space of method parameters within which the method is proven to perform robustly and meet all the defined quality criteria (ATP). Operating within the MODR ensures reliable method performance. mdpi.com
Developing a Control Strategy: A control strategy is established to ensure the method consistently operates within the MODR during routine use.
By applying AQbD principles to the development of analytical methods for Promestriene research, scientists can create more robust, reliable, and flexible methods that are less prone to failure. veeprho.comresearchgate.net
Preclinical and in Vitro Investigation of Promestriene S Biochemical Effects
Studies on Cellular Proliferation and Differentiation in Estrogen-Sensitive Cell Lines
Research has been conducted to understand Promestriene's influence on the proliferation and differentiation of estrogen receptor-positive (ER+) breast cancer cell lines.
In a notable study, the effects of Promestriene (B22492) were analyzed in MCF-7, T-47D, and BT-474 breast cancer cell lines. scirp.org Under estrogen-replete conditions, Promestriene did not show any significant stimulation of cell proliferation, even at high concentrations (100,000 pg/ml). scirp.orgscirp.org However, a different response was observed in estrogen-deprived conditions. In this environment, low concentrations of Promestriene (2 - 10 pg/ml) were found to stimulate the expression of GREB1 RNA, an estrogen-responsive gene. scirp.orgscirp.org The level of GREB1 expression was comparable to that induced by estradiol (B170435) in BT-474 cells and even significantly higher than estradiol in MCF-7 and T-47D cells. scirp.orgscirp.org
These findings suggest that while Promestriene may not directly induce proliferation in the presence of estrogen, it can trigger estrogen-like signaling pathways in an estrogen-deficient environment, as evidenced by the upregulation of GREB1. scirp.org The GREB1 gene is known to be involved in the regulation of estrogen receptor alpha expression. scirp.org The study highlights the potential for Promestriene to exert estrogenic effects on gene expression in a context-dependent manner. researchgate.net
Table 1: Effect of Promestriene on GREB1 Expression in Estrogen-Sensitive Breast Cancer Cell Lines under Estrogen-Deprived Conditions
| Cell Line | Promestriene Concentration | Outcome on GREB1 Expression |
| MCF-7 | 2 pg/ml | Significantly greater than estradiol. scirp.orgresearchgate.net |
| T-47D | 7 pg/ml | Significantly greater than estradiol. researchgate.net |
| BT-474 | 2 pg/ml | Equal to estradiol. scirp.orgresearchgate.net |
Modulation of Enzyme Activities and Metabolic Pathways by Promestriene
The interaction of Promestriene with metabolic enzymes is a critical area of investigation to understand its biochemical profile.
Investigation of Cytochrome P450 Enzyme Interactions (e.g., CYP3A4, CYP1A2)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of compounds, including hormones and drugs. nih.govnih.gov The liver is the primary site for the metabolism of estrogens, with CYP1A2 and CYP3A4 being major enzymes involved in this process. nih.gov Specifically, these enzymes catalyze the hydroxylation of estrogens, which is the initial step in their metabolic clearance. nih.gov
While direct and specific studies on the interaction of Promestriene with CYP3A4 and CYP1A2 are not extensively detailed in the provided search results, the general role of these enzymes in estrogen metabolism is well-established. nih.gov Any compound with estrogenic properties has the potential to interact with these enzymatic pathways. For instance, many drugs can act as inducers or inhibitors of CYP enzymes, which can lead to drug-drug interactions by altering the metabolism and clearance of other substances. nih.govfda.gov Given that Promestriene is a synthetic estrogen, its potential to be a substrate, inhibitor, or inducer of CYP1A2 and CYP3A4 warrants further specific investigation to fully characterize its metabolic profile and potential for drug interactions.
Elucidation of Enzymatic Conversion Pathways of Promestriene and its Metabolites in Cellular Systems
The enzymatic conversion of steroids within target tissues is a key mechanism for regulating hormonal action. nih.gov This can involve the transformation of a prehormone into an active steroid or the conversion of an active hormone into an inactive metabolite. nih.gov For natural estrogens like estradiol, metabolism in human endometrium, for example, involves the enzyme 17 beta-hydroxysteroid dehydrogenase, which can be induced by progesterone (B1679170) to convert estradiol to the less active estrone (B1671321). nih.gov
Specific details on the enzymatic conversion pathways of Promestriene and its metabolites in cellular systems are not extensively available in the provided search results. However, the metabolism of steroid hormones, in general, involves a series of enzymatic reactions. For example, progesterone can be metabolized by enzymes such as 5α-reductase, 3α-hydroxysteroid oxidoreductase, and 20α-hydroxysteroid oxidoreductase in breast cancer cells. researchgate.net Similarly, the metabolism of cholesterol into steroid hormones involves enzymes like P450 side-chain cleavage enzyme (CYP11A1) and 3β-hydroxysteroid dehydrogenase. csic.es It is plausible that Promestriene, as a steroid derivative, undergoes analogous enzymatic conversions, but dedicated studies are required to identify the specific enzymes and resultant metabolites.
Comparative Biochemical Analysis of Promestriene with Other Natural and Synthetic Estrogens in Model Organisms or In Vitro Systems
Comparative studies help to contextualize the biochemical properties of Promestriene relative to other estrogens.
A prospective, randomized study compared the effects of low-dose vaginal 17β-estradiol tablets and vaginal Promestriene cream. nih.gov While both treatments were effective in improving the Vaginal Health Index and decreasing vaginal pH, there were notable differences in their impact on the Vaginal Maturation Index. nih.gov Specifically, treatment with 17β-estradiol led to a significant increase in superficial cells, an indicator of estrogenic effect on vaginal tissue maturation, whereas Promestriene did not produce a statistically significant change in this parameter. nih.gov
Another area of comparison is the interaction with various steroid receptors. For instance, a study comparing different progestins showed that some, like norethisterone acetate, levonorgestrel, and gestodene, bind to the estrogen receptor α (ERα) and act as agonists, while none were found to bind to ERβ. nih.gov Such comparative analyses are crucial for understanding the specific receptor interaction profile of Promestriene in relation to other hormonal compounds. While direct comparative binding affinity data for Promestriene was not in the provided results, these studies highlight the methodologies used for such comparisons.
Structural Activity Relationship Sar and Computational Studies of Promestriene
Molecular Docking and Dynamics Simulations of Promestriene-Estrogen Receptor Interactions
For instance, studies on other estrogen receptor ligands, such as 4-hydroxytamoxifen (B85900) (OHT), have shown that key interactions with residues like Glu353 and Arg394 within the ERα LBD are crucial for binding. etflin.com A typical molecular docking study of Promestriene (B22492) would involve obtaining the 3D crystal structure of the estrogen receptor from a repository like the Protein Data Bank (PDB) and then using a docking program to place the Promestriene molecule into the binding site. frontiersin.orgfip.org The results would be scored based on the predicted binding free energy (ΔG), with lower values suggesting a more stable interaction. phcogj.com
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the Promestriene-ER complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. biorxiv.orgnih.gov These simulations can reveal how the binding of Promestriene affects the conformational flexibility of the receptor, particularly key regions like helix 12, which is associated with the receptor's activation status. biorxiv.orgnih.gov Studies on other ER ligands have shown that agonists tend to stabilize the receptor in an active conformation, while antagonists may induce a different, inactive conformation or increase dynamic fluctuations. nih.gov
Table 1: Illustrative Molecular Docking Results for Estrogen Receptor Ligands This table presents hypothetical and literature-derived data for illustrative purposes to demonstrate typical results from molecular docking studies.
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Promestriene | ERα | -11.5 | Glu353, Arg394, Phe404 |
| 17β-Estradiol | ERα | -10.8 | Glu353, His524, Arg394 |
| 4-Hydroxytamoxifen | ERα | -10.2 | Asp351, Glu353, Arg394 |
| Promestriene | ERβ | -10.9 | Glu305, Arg346, Met336 |
| 17β-Estradiol | ERβ | -11.2 | Glu305, His475, Arg346 |
Data is representative and compiled for illustrative purposes based on typical findings in the field. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Promestriene Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are built by analyzing a set of compounds with known activities and identifying the physicochemical properties or structural features (known as descriptors) that correlate with that activity. jocpr.com For Promestriene, QSAR studies would involve synthesizing and testing a series of analogues with modifications to the core structure.
The process of developing a QSAR model includes:
Data Set Selection : A diverse set of Promestriene analogues with experimentally determined binding affinities for the estrogen receptor would be compiled. nih.gov
Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). mdpi.com
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. nih.govmdpi.com
Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. mdpi.com
A validated QSAR model can then be used to predict the activity of new, unsynthesized Promestriene analogues, saving significant time and resources in the drug discovery process. mdpi.com While specific QSAR studies on Promestriene analogues are not widely published, extensive QSAR work on other estrogen receptor ligands has identified key descriptors that influence binding affinity. nih.gov
Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Estrogen Receptor Binding This table illustrates the types of descriptors that could be significant in a QSAR model for ER ligands.
| Descriptor Type | Descriptor Example | Correlation with Activity | Rationale |
|---|---|---|---|
| Lipophilicity | LogP | Positive | Important for passage through cell membranes and hydrophobic interactions in the binding pocket. |
| Electronic | Dipole Moment | Variable | Influences electrostatic interactions with polar residues in the binding site. |
| Steric/Topological | Molecular Volume | Negative (if too large) | The molecule must fit within the constraints of the receptor's binding pocket. |
| Hydrogen Bonding | Number of H-bond Acceptors/Donors | Positive | Crucial for specific interactions with key amino acids like Glu353 and Arg394. |
Computational Prediction of Promestriene's Binding Profile and Novel Biological Activities
Beyond its known interaction with estrogen receptors, computational methods can be used to predict Promestriene's broader binding profile and suggest potential new biological activities. This is often referred to as target prediction or "in silico" target fishing. nih.gov These methods work by comparing the structure of Promestriene to databases of known ligands for a wide variety of biological targets.
These in silico predictions can generate new hypotheses about the molecule's mechanism of action or potential off-target effects. nih.gov For instance, a network pharmacology approach could be used to map the predicted targets of Promestriene onto biological pathways, suggesting potential involvement in processes beyond its primary estrogenic effects. researchgate.netfrontiersin.org Any promising predictions would then need to be validated through experimental assays. This computational approach allows for the systematic exploration of a compound's polypharmacology, opening avenues for drug repurposing and a more complete understanding of its biological profile. nih.gov
Future Directions in Promestriene Academic Research
Exploration of Novel Promestriene (B22492) Analogues for Targeted Mechanistic Investigations
The development of novel chemical analogues is a cornerstone of medicinal chemistry and pharmacology, providing tools to dissect the relationship between molecular structure and biological function. For promestriene, synthesizing new analogues could offer profound insights into its mechanism of action.
Future research should focus on creating a library of promestriene analogues with systematic modifications to its core structure. For instance, altering the length and branching of the 3-propyl ether and 17-methyl ether groups could elucidate their precise roles in receptor binding affinity and specificity. Additionally, introducing isotopic labels (e.g., Deuterium (B1214612), Carbon-13) at specific positions would create tracers for metabolic stability and pathway analysis without altering the fundamental biological activity. The goal of this exploration is not to develop new therapeutic agents, but to create precise molecular probes. For example, an analogue could be designed to have a higher affinity for a specific estrogen receptor subtype, helping to clarify which receptor mediates promestriene's primary effects. Another approach involves creating analogues with photo-reactive groups, which upon activation, could covalently bind to interacting proteins, allowing for their identification.
Table 1: Potential Promestriene Analogues for Mechanistic Research
| Analogue Type | Modification Example | Primary Research Objective |
| Receptor Subtype Probe | Modification of the A-ring substituents | Determine binding affinity and selectivity for Estrogen Receptor α (ERα) vs. Estrogen Receptor β (ERβ). |
| Metabolically Stable Tracer | Deuteration of the ether side chains | Facilitate pharmacokinetic studies and identify metabolic pathways without altering receptor interaction. |
| Photoaffinity Label | Introduction of an azido (B1232118) group | Covalently bind to and identify interacting proteins (e.g., receptors, enzymes) upon UV irradiation. |
| Fluorescent Probe | Attachment of a fluorophore (e.g., NBD) | Enable real-time visualization of cellular uptake and subcellular localization via fluorescence microscopy. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Analysis of Promestriene
Understanding the dynamic interactions of promestriene at a molecular level requires sophisticated analytical techniques capable of real-time analysis. While traditional methods provide endpoint data, advanced spectroscopic and imaging technologies can capture the kinetics and structural changes as they happen.
Techniques such as Surface Plasmon Resonance (SPR) could be employed to measure the real-time binding and dissociation kinetics of promestriene and its analogues with purified estrogen receptors. This provides quantitative data on affinity and stability of the ligand-receptor complex. For cellular-level investigations, Förster Resonance Energy Transfer (FRET) microscopy, using fluorescently tagged promestriene analogues and receptors, could visualize and quantify these interactions within living cells. Furthermore, advanced mass spectrometry techniques, such as Native Mass Spectrometry, can analyze the intact promestriene-receptor complex, providing stoichiometric information and insights into how binding affects the receptor's conformation. Nanotechnology also offers innovative platforms, such as nanobiosensors, which could be designed for the sensitive and early detection of molecular binding events. researchgate.net
Table 2: Advanced Analytical Techniques for Promestriene Research
| Technique | Application to Promestriene Research | Type of Data Generated |
| Surface Plasmon Resonance (SPR) | Quantify binding of promestriene to immobilized estrogen receptors. | Real-time binding affinity (KD), association/dissociation rates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterize the structural changes in the estrogen receptor upon promestriene binding. | High-resolution 3D structure of the ligand-receptor complex. |
| Förster Resonance Energy Transfer (FRET) | Visualize and measure promestriene-receptor interaction in live cells. | Proximity and dynamics of molecular interactions in a cellular context. |
| X-ray Crystallography | Determine the precise atomic structure of promestriene bound to its receptor. | Static, high-resolution structural map of the binding pocket. |
| Native Mass Spectrometry | Analyze the non-covalent promestriene-receptor complex. | Stoichiometry of binding, conformational changes, and influence of co-factors. |
Integration of Multi-omics Approaches (Proteomics, Metabolomics) for Comprehensive Pathway Elucidation of Promestriene's Effects
The biological effects of promestriene extend beyond its initial receptor-binding event, triggering a cascade of changes in gene expression, protein synthesis, and metabolic activity. A systems biology approach, integrating various "omics" disciplines, is essential for a holistic understanding of these downstream pathways. nih.gov Such approaches have proven valuable in elucidating the complexity of other hormone-related conditions and treatments. nih.govaacr.org
Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can perform an unbiased, global analysis of protein expression changes in cells or tissues following promestriene exposure. This can identify not only expected changes in estrogen-responsive proteins, such as GREB1 researchgate.net, but also uncover novel protein networks and signaling pathways affected by the compound. For instance, analyzing changes in the phosphoproteome could reveal which kinases and signaling cascades are activated or deactivated.
Metabolomics: Untargeted metabolomics can map the global changes in small-molecule metabolites (e.g., lipids, amino acids, nucleotides) within a biological system after treatment with promestriene. This could reveal shifts in cellular energy metabolism, steroidogenesis, or other pathways that are indirectly modulated by promestriene's activity.
Integrating these datasets (a multi-omics approach) would provide a comprehensive map of promestriene's mechanism, from receptor interaction to functional cellular outcomes. medrxiv.org This could help explain its tissue-specific effects and differentiate its molecular signature from that of other estrogens.
Table 3: Multi-omics Strategies for Pathway Analysis
| Omics Field | Methodology Example | Potential Insights for Promestriene Research |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Comprehensive profile of all gene expression changes induced by promestriene. |
| Proteomics | Shotgun Proteomics (LC-MS/MS) | Identification and quantification of all proteins whose expression is altered by promestriene. |
| Phosphoproteomics | Kinase Activity Profiling | Revealing the signaling pathways (e.g., MAPK, PI3K/Akt) activated or inhibited by promestriene. |
| Metabolomics | Untargeted GC-MS or LC-MS | Mapping the metabolic fingerprint of promestriene's effects on cellular processes. |
Development of Promestriene as a Research Tool for Probing Steroid Hormone Pathways and Receptor Biology
Beyond understanding its own properties, promestriene's unique characteristics make it a valuable tool for broader research into steroid hormone biology. drugbank.com Steroid hormones are fundamental to numerous physiological processes, and molecules with specific activities can serve as probes to dissect these complex systems. frontiersin.orglcms.cz
Promestriene exhibits a distinct profile compared to endogenous estrogens like estradiol (B170435). Its value as a research tool lies in this specificity. For example, its primarily local effect when applied topically allows researchers to study localized estrogenic signaling in tissues without the confounding influence of systemic hormonal fluctuations. It can be used to selectively activate estrogen-dependent pathways in co-culture systems or specific animal tissues to study gene regulation. For instance, investigating its effect on the expression of estrogen-responsive genes like GREB1 can help delineate the specific elements of the estrogen signaling pathway it activates. researchgate.net By comparing its effects to those of other selective estrogen receptor modulators (SERMs), researchers can further parse the intricate functions of estrogen receptors and their downstream signaling networks. mdpi.com This positions promestriene not just as a subject of study, but as an active instrument for discovery in endocrinology and cell biology.
Q & A
Q. How to ensure compliance with ethical guidelines when using human-derived tissues in this compound research?
- Methodological Answer : Obtain informed consent for tissue use, specifying research objectives and anonymization protocols. For biorepositories, ensure compliance with the Declaration of Helsinki and local IRB approvals. Data management plans (DMPs) must outline secure storage (e.g., encrypted databases) and access restrictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
